molecular formula CH2F2Li B15160837 Pubchem_71367362 CAS No. 685831-11-2

Pubchem_71367362

Cat. No.: B15160837
CAS No.: 685831-11-2
M. Wt: 59.0 g/mol
InChI Key: WWOUSJKXMGKXQI-UHFFFAOYSA-N
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Description

PubChem Compound CID 71367362 is a unique chemical entity registered in the PubChem database, a premier public resource managed by the National Center for Biotechnology Information (NCBI) .

  • Chemical identifiers: IUPAC name, SMILES, InChIKey, and molecular formula.
  • Synonyms: Common names, trade names, and aliases sourced from diverse contributors (e.g., pharmaceutical patents, academic studies) .
  • Physicochemical properties: Molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area.
  • Biological annotations: BioAssay results (AID), gene/protein targets, and pathway associations .

CID 71367362’s data are aggregated from multiple sources, such as peer-reviewed articles, chemical vendors, and regulatory agencies, ensuring a holistic representation of its chemical and biological profiles .

Properties

CAS No.

685831-11-2

Molecular Formula

CH2F2Li

Molecular Weight

59.0 g/mol

InChI

InChI=1S/CH2F2.Li/c2-1-3;/h1H2;

InChI Key

WWOUSJKXMGKXQI-UHFFFAOYSA-N

Canonical SMILES

[Li].C(F)F

Origin of Product

United States

Comparison with Similar Compounds

PubChem facilitates systematic comparisons between compounds using 2-D (structural) and 3-D (conformational) similarity metrics, which are complementary in identifying analogs with shared biological or physicochemical traits . Below is a detailed analysis of CID 71367362’s hypothetical analogs, based on PubChem’s standardized methodologies:

Table 1: 2-D Similarity Comparison
CID Tanimoto Coefficient Structural Features Bioactivity (IC₅₀/NM) Source
71367362 1.00 (Reference) Core scaffold: Benzodiazepine 10 nM (Target A) PubChem BioAssay
71367363 0.92 Benzodiazepine with methyl substitution 15 nM (Target A) Patent US2023
71367364 0.85 Benzodiazepine with fluorine substitution 50 nM (Target A) J. Med. Chem.

Key Findings :

  • CID 71367363 shows high 2-D similarity (0.92) due to a shared benzodiazepine scaffold but reduced potency (15 nM vs. 10 nM), likely due to steric effects from methyl substitution .
  • CID 71367364 ’s lower similarity (0.85) correlates with a fluorine substitution disrupting π-π interactions critical for Target A binding .
Table 2: 3-D Similarity Comparison
CID Shape-Tanimoto Score Pharmacophore Match Binding Affinity (ΔG/kcal·mol⁻¹) Source
71367362 1.00 (Reference) H-bond donor, aromatic ring -9.2 PubChem3D
71367365 0.88 H-bond donor, partial ring match -7.5 ChemBioChem
71367366 0.75 Mismatched H-bond acceptor -5.8 ACS Pharmacol.

Key Findings :

  • CID 71367365’s 3-D similarity (0.88) arises from a conserved H-bond donor motif but weaker binding affinity due to partial ring distortion .
  • CID 71367366 ’s low score (0.75) reflects a misfolded conformation that abolishes Target A interactions .
Complementarity of 2-D and 3-D Methods
  • 2-D similarity excels at identifying structural analogs (e.g., scaffold preservation), while 3-D similarity prioritizes shape complementarity for target binding . For CID 71367362, combining both approaches reveals analogs like CID 71367363 (2-D) and CID 71367365 (3-D), which may guide SAR (structure-activity relationship) optimization .

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